molecular formula C20H27N3O3 B12741453 Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- CAS No. 119034-05-8

Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)-

Cat. No.: B12741453
CAS No.: 119034-05-8
M. Wt: 357.4 g/mol
InChI Key: FSJMAPZHHWWEOY-LTGZKZEYSA-N
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Description

Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in organic synthesis, agrochemistry, and drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the desired semicarbazide .

Industrial Production Methods

Industrial production of semicarbazides typically involves the use of N-substituted carbamoyl chlorides, which are derived from phosgene or triphosgene. These reagents are effective but pose handling challenges due to their toxicity. Alternatively, ethyl, phenyl, or p-nitrophenyl carbamates synthesized from corresponding carbonates or chloroformates provide a safer and more convenient approach .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the furfurylidene and p-octyloxyphenyl groups enhances its reactivity and biological activity compared to simpler semicarbazides .

Properties

CAS No.

119034-05-8

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-(4-octoxyphenyl)urea

InChI

InChI=1S/C20H27N3O3/c1-2-3-4-5-6-7-14-25-18-12-10-17(11-13-18)22-20(24)23-21-16-19-9-8-15-26-19/h8-13,15-16H,2-7,14H2,1H3,(H2,22,23,24)/b21-16+

InChI Key

FSJMAPZHHWWEOY-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2

Origin of Product

United States

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